molecular formula C6H3ClFNO2 B1583630 2-Chloro-3-fluoronitrobenzene CAS No. 21397-07-9

2-Chloro-3-fluoronitrobenzene

Cat. No.: B1583630
CAS No.: 21397-07-9
M. Wt: 175.54 g/mol
InChI Key: NJZSQTMICFLABM-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoronitrobenzene is an organic compound with the molecular formula C6H3ClFNO2. It is a derivative of nitrobenzene, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of large-scale reactors where the nitration and chlorination reactions are carefully controlled to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under high temperature conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.

    Reduction: The major product is 2-chloro-3-fluoroaniline.

Mechanism of Action

The primary mechanism by which 2-chloro-3-fluoronitrobenzene exerts its effects is through nucleophilic aromatic substitution. The electron-withdrawing nitro and chlorine groups activate the benzene ring, making it susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which subsequently eliminates a leaving group to form the final product .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoronitrobenzene
  • 2-Fluoro-3-chloronitrobenzene
  • 3-Chloro-2-fluoronitrobenzene

Uniqueness: 2-Chloro-3-fluoronitrobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways and industrial applications .

Properties

IUPAC Name

2-chloro-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZSQTMICFLABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175658
Record name 2-Chloro-1-fluoro-3-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21397-07-9
Record name 2-Chloro-1-fluoro-3-nitrobenzene
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Record name 2-Chloro-3-fluoronitrobenzene
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Record name 2-Chloro-1-fluoro-3-nitrobenzene
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Record name 2-chloro-1-fluoro-3-nitrobenzene
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Record name 2-CHLORO-3-FLUORONITROBENZENE
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Synthesis routes and methods

Procedure details

To a −78° C. solution of 3-fluoronitrobenzene (2 g, 14.2 mmol) in THF (30 mL) was added N-chlorosuccinimide (5.69 g, 42.6 mmol) in THF (20 mL), NaHMDS (1 M in THF, 28.4 mL, 28.4 mmol) was then added dropwise to maintain an internal temperature below −75° C. The resulting mixture was stirred for 30 min at −78° C. Then it was partitioned between 5% of HCl and ethyl acetate. The combined organic layer is dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (20% Ethyl acetate Hexane) gave the desired product(231 mg, 9.2%). EI-MS m/z 176.5 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
9.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Chloro-3-fluoronitrobenzene in the synthesis of dichlorofluorobenzene?

A1: this compound serves as the primary starting material in the industrial production of 2,6-dichlorofluorobenzene [, , ]. The synthesis involves a chlorination and denitration reaction where the nitro group (-NO2) in this compound is replaced with a chlorine atom (Cl), yielding the desired 2,6-dichlorofluorobenzene product.

Q2: What is the significance of using anhydrous hydrogen chloride gas in this synthesis method?

A2: The research highlights the replacement of chlorine gas with anhydrous hydrogen chloride gas as the chlorinating agent for the denitration step [, , ]. This modification offers several advantages:

  • Improved Conversion Rate: The studies demonstrate that employing anhydrous hydrogen chloride gas leads to a higher conversion rate of this compound to 2,6-dichlorofluorobenzene, reaching up to 93% [, , ]. This improvement directly translates to greater efficiency and cost-effectiveness in the manufacturing process.

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